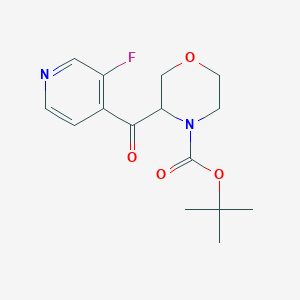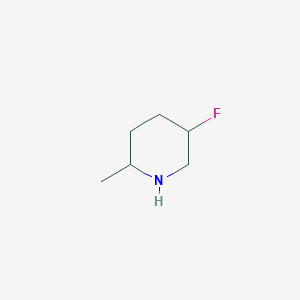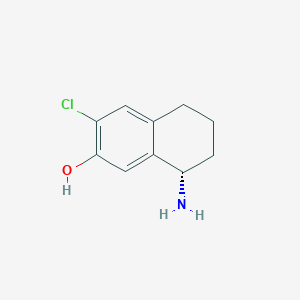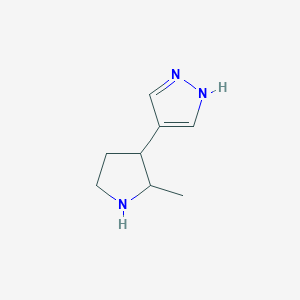
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester and a 3-fluoroisonicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of morpholine with tert-butyl chloroformate to form tert-butyl morpholine-4-carboxylate. This intermediate is then reacted with 3-fluoroisonicotinic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoroisonicotinoyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluoroisonicotinoyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoroisonicotinoyl group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(3-fluorophenyl)morpholine-4-carboxylate: Similar in structure but with a phenyl group instead of an isonicotinoyl group.
tert-Butyl 3-(3-chloroisonicotinoyl)morpholine-4-carboxylate: Similar but with a chloro group instead of a fluoro group.
Uniqueness
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is unique due to the presence of the fluoroisonicotinoyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19FN2O4 |
|---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluoropyridine-4-carbonyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19FN2O4/c1-15(2,3)22-14(20)18-6-7-21-9-12(18)13(19)10-4-5-17-8-11(10)16/h4-5,8,12H,6-7,9H2,1-3H3 |
InChI Key |
UFDUNOUIMFSXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)








